molecular formula C8H18ClNO2 B6213136 4-amino-4-ethylhexanoic acid hydrochloride CAS No. 2728642-05-3

4-amino-4-ethylhexanoic acid hydrochloride

Cat. No.: B6213136
CAS No.: 2728642-05-3
M. Wt: 195.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-4-ethylhexanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4-ethylhexanoic acid hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid obtained in hydrochloric ethanol to reflux for 1-3 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-4-ethylhexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-amino-4-ethylhexanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-4-ethylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-4-ethylhexanoic acid hydrochloride include:

  • 4-amino-4-methylhexanoic acid
  • 4-amino-4-propylhexanoic acid
  • 4-amino-4-butylhexanoic acid

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl group provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

CAS No.

2728642-05-3

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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